
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds formed by the reaction of hydrazine with aldehydes or ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate typically involves the reaction of ethyl hydrazinecarbothioate with 4-oxopentanal. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Ethyl hydrazinecarbothioate+4-oxopentanal→O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of various hydrazone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate involves its interaction with nucleophiles and electrophiles. The hydrazone linkage is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl hydrazinecarbothioate: A precursor in the synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate.
4-oxopentanal: Another precursor used in the synthesis.
Hydrazones: A broader class of compounds with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
88373-82-4 |
|---|---|
Molekularformel |
C8H14N2O2S |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
O-ethyl N-(4-oxopentan-2-ylideneamino)carbamothioate |
InChI |
InChI=1S/C8H14N2O2S/c1-4-12-8(13)10-9-6(2)5-7(3)11/h4-5H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
BLIVLZODNOYNMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)NN=C(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


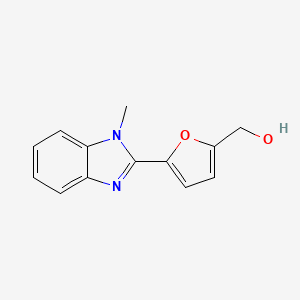
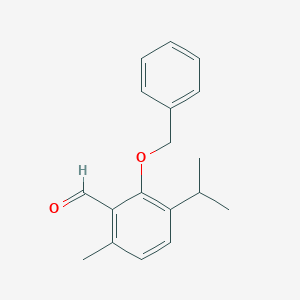

![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)

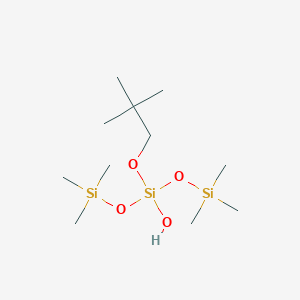

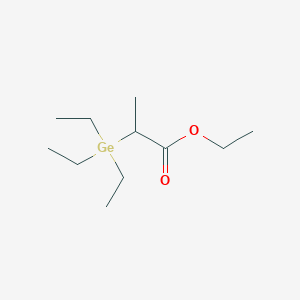
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

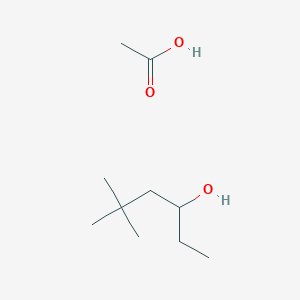
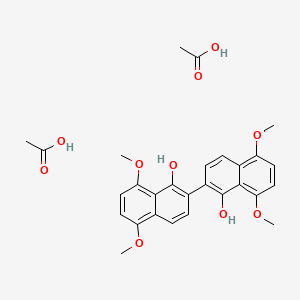
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
